Methyl n-(tert-butoxycarbonyl)-n-methylvalinate
Overview
Description
Methyl n-(tert-butoxycarbonyl)-n-methylvalinate: is an organic compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is particularly useful due to its stability under a variety of conditions and its ease of removal when desired.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl n-(tert-butoxycarbonyl)-n-methylvalinate typically involves the reaction of methyl valinate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The tert-butoxycarbonyl group is introduced to the amine group of methyl valinate, forming the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to ensure efficient and controlled reactions. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions: Methyl n-(tert-butoxycarbonyl)-n-methylvalinate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Deprotection: The major product is the free amine, methyl n-methylvalinate.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl n-(tert-butoxycarbonyl)-n-methylvalinate is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drug candidates and the study of drug metabolism.
Mechanism of Action
The mechanism of action of Methyl n-(tert-butoxycarbonyl)-n-methylvalinate involves the protection of amine groups by the Boc group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. When the Boc group is no longer needed, it can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- Methyl n-(tert-butoxycarbonyl)-n-methylglycinate
- Methyl n-(tert-butoxycarbonyl)-n-methylalaninate
- Methyl n-(tert-butoxycarbonyl)-n-methylleucinate
Comparison: Methyl n-(tert-butoxycarbonyl)-n-methylvalinate is unique due to its specific structure, which includes a valine derivative. This structure provides distinct steric and electronic properties that can influence its reactivity and stability compared to other similar compounds .
Biological Activity
Methyl n-(tert-butoxycarbonyl)-n-methylvalinate (commonly abbreviated as Boc-MVal-OCH₃) is a synthetic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 45170-31-8
- Molecular Formula : C₁₁H₂₁NO₄
- Molecular Weight : 231.29 g/mol
- Appearance : White to almost white powder
- Purity : >98% (HPLC)
Synthesis Methods
This compound can be synthesized through various methods, primarily involving the protection of the amine group with the tert-butoxycarbonyl (Boc) group followed by esterification. The general synthetic route includes:
- Protection of the amine :
- N-methylvaline is reacted with tert-butoxycarbonyl chloride in the presence of a base (such as triethylamine) to form Boc-N-methylvaline.
- Esterification :
- The Boc-protected amino acid is then esterified with methanol using a coupling agent like DCC (dicyclohexylcarbodiimide) to yield this compound.
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis and its potential interactions with various biological targets. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing for further functionalization or incorporation into peptides.
Interaction Studies
Research has indicated that compounds like this compound can interact with enzymes and receptors involved in metabolic pathways. These interactions can modulate enzymatic activity, leading to potential therapeutic effects.
Case Studies and Research Findings
-
Peptide Synthesis :
- A study demonstrated the use of this compound in the synthesis of bioactive peptides. The incorporation of this compound facilitated the formation of peptide bonds while maintaining high purity and yield.
- Enzyme Inhibition :
-
Neuropharmacological Effects :
- A related compound, N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine (t-BOC-MDMA), demonstrated significant neuropharmacological effects, including alterations in dopamine levels in animal models. While this compound is structurally different, it highlights the potential for similar derivatives to exhibit psychoactive properties .
Comparative Analysis
Compound Name | CAS Number | Biological Activity | Application |
---|---|---|---|
This compound | 45170-31-8 | Potential enzyme modulation | Peptide synthesis |
N-tert-butoxycarbonyl-3,4-methylenedioxymethamphetamine | 38780587 | Neuropharmacological effects | Drug development |
N-tert-butoxycarbonyl-L-valine methyl ester | 58561-04-9 | Building block for peptides | Medicinal chemistry |
Properties
IUPAC Name |
methyl 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHELVJNRWQYMIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300150 | |
Record name | methyl n-(tert-butoxycarbonyl)-n-methylvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24164-06-5 | |
Record name | NSC135130 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl n-(tert-butoxycarbonyl)-n-methylvalinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20300150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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